molecular formula C22H16N2O5 B11562361 2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11562361
M. Wt: 388.4 g/mol
InChI Key: AXWSKRLBWRNAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the core isoindole structure. This is followed by the introduction of the 3,4-dimethylphenyl and 4-nitrophenoxy groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and organometallic reagents like Grignard reagents (RMgX) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with various biological macromolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-{4-nitrophenoxy}acetamide
  • N-(3,4-dimethylphenyl)-2-(4-nitrophenoxy)propanamide

Uniqueness

2-(3,4-DIMETHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C22H16N2O5/c1-13-3-4-16(11-14(13)2)23-21(25)19-10-9-18(12-20(19)22(23)26)29-17-7-5-15(6-8-17)24(27)28/h3-12H,1-2H3

InChI Key

AXWSKRLBWRNAPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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